molecular formula C18H15F3N4O2 B2499031 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448064-87-6

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2499031
CAS RN: 1448064-87-6
M. Wt: 376.339
InChI Key: LPXQSLWLZVNFEE-UHFFFAOYSA-N
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Description

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Morphology Control

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2. The morphology and rheology of these gels are dependent on the anion identity, representing a method for tuning the gels' physical properties. This finding demonstrates the potential of similar urea compounds in creating customizable hydrogel materials for various applications, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).

Synthesis Techniques Enhancement

A novel method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation offers a more efficient and time-saving approach compared to conventional heating methods. This advancement in synthesis techniques could lead to the faster development of new compounds for scientific research and potential therapeutic applications (Li & Chen, 2008).

Potential in Antioxidant Activity

The synthesis and evaluation of some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives revealed significant antioxidant activity. This suggests that urea derivatives, including the compound , could be explored further for their antioxidant properties, potentially leading to applications in mitigating oxidative stress-related diseases (George et al., 2010).

Insights into Crystal Structure and Insect-growth Regulation

The crystal structure analysis of N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, a novel insect-growth-regulator (IGR), revealed a triclinic system with Z=2, where the urea linkage is coplanar with intramolecular hydrogen bond formation. Understanding the structural basis of such compounds can guide the design of new IGRs with enhanced efficacy and specificity for agricultural and pest management applications (Zhong et al., 1999).

Molecular Docking Studies for MAO-B Inhibition

Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea moiety were synthesized and shown to inhibit monoamine oxidase B (MAO-B) significantly, with some compounds demonstrating potent activity. Molecular docking studies provided insights into the interaction mechanisms, offering a foundation for the development of new therapeutic agents targeting neurological disorders such as Parkinson's disease (Tok et al., 2021).

properties

IUPAC Name

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-11-22-16(27-25-11)10-12-6-2-4-8-14(12)23-17(26)24-15-9-5-3-7-13(15)18(19,20)21/h2-9H,10H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQSLWLZVNFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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